molecular formula C10H9NO B096880 1-Methyl-1H-indole-3-carbaldehyde CAS No. 19012-03-4

1-Methyl-1H-indole-3-carbaldehyde

Cat. No.: B096880
CAS No.: 19012-03-4
M. Wt: 159.18 g/mol
InChI Key: KXYBYRKRRGSZCX-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, and antihyperglycemic properties . This compound is particularly valuable as a chemical precursor for synthesizing various biologically active structures.

Scientific Research Applications

1-Methyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:

Safety and Hazards

1-Methyl-1H-indole-3-carbaldehyde is air sensitive and should be stored under inert gas .

Future Directions

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . Another method includes the reaction of 1H-indole-3-carbaldehyde with methylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process often includes steps for purification and isolation to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties but lacking the methyl group.

    1-Methylindole: Another derivative with a methyl group but without the aldehyde functionality.

    3-Methylindole: Similar structure with the methyl group at a different position.

Uniqueness: 1-Methyl-1H-indole-3-carbaldehyde is unique due to its combination of the indole core, methyl group, and aldehyde functionality. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYBYRKRRGSZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172483
Record name 1-Methyl-1H-indole-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804220
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19012-03-4
Record name 1-Methylindole-3-carboxaldehyde
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Record name 1-Methyl-1H-indole-3-carbaldehyde
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Record name 1-Methylindole-3-carboxaldehyde
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Record name 1-Methyl-1H-indole-3-carbaldehyde
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Record name 1-methyl-1H-indole-3-carbaldehyde
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Record name 1-METHYL-1H-INDOLE-3-CARBALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological activity of 1-Methyl-1H-indole-3-carbaldehyde?

A1: Research has shown that a derivative of this compound, specifically 2,5-dibromo-1-methyl-1H-indole-3-carbaldehyde, exhibits antiplasmodial activity against the malaria parasite Plasmodium falciparum. This was observed in both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains. []

Q2: What is known about the structure of this compound and its derivatives?

A2:

  • This compound: This compound features an indole ring system with a methyl group at position 1 and an aldehyde group at position 3. []
  • 2,5-dibromo-1-methyl-1H-indole-3-carbaldehyde: This derivative, isolated from the bryozoan Amathia lamourouxi, includes two bromine atoms at positions 2 and 5 of the indole ring. []

Q3: Are there other biological activities associated with this compound derivatives?

A3: Yes, a study on a related compound, 5-hydroxy-2-methoxy-1-methyl-1H-indole-3-carbaldehyde, isolated from the plant Cleome droserifolia, demonstrated potent urease enzyme inhibition. [] This suggests potential applications for this class of compounds beyond antiplasmodial activity.

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